molecular formula C28H32O4Si4 B167709 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane CAS No. 1693-47-6

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane

Cat. No.: B167709
CAS No.: 1693-47-6
M. Wt: 544.9 g/mol
InChI Key: SOPXVWFVFREYPL-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane is a silicon-based compound with the molecular formula C28H32O4Si4 and a molecular weight of 544.8933 g/mol . This compound is known for its unique structure, which includes a cyclotetrasiloxane ring with tetramethyl and tetraphenyl substituents. It is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane typically involves the reaction of tetramethylcyclotetrasiloxane with phenyl-containing reagents under specific conditions. One common method includes the use of a palladium catalyst to facilitate the cross-coupling reaction between tetramethylcyclotetrasiloxane and phenyl bromides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, halogenating agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds and as a precursor for the preparation of functionalized siloxanes.

    Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility and mechanical properties.

    Industry: The compound is used in the production of high-performance silicone rubbers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability, while the phenyl and methyl groups contribute to its reactivity. These properties enable the compound to participate in various chemical reactions, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of methyl and phenyl groups, which provides distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2,2,4,4-tetramethyl-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O4Si4/c1-33(2)29-34(3,4)31-36(27-21-13-7-14-22-27,28-23-15-8-16-24-28)32-35(30-33,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPXVWFVFREYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693-47-6
Record name 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,4-TETRAMETHYL-6,6,8,8-TETRAPHENYLCYCLOTETRASILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAB90KC3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Reactant of Route 2
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Reactant of Route 3
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Reactant of Route 4
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Reactant of Route 5
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Reactant of Route 6
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane

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